molecular formula C11H17NO B13164472 (1S)-1-(4-propoxyphenyl)ethanamine

(1S)-1-(4-propoxyphenyl)ethanamine

Cat. No.: B13164472
M. Wt: 179.26 g/mol
InChI Key: CGMYQZSDLTVWPQ-VIFPVBQESA-N
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Description

(1S)-1-(4-Propoxyphenyl)ethanamine ( 1212371-66-8) is a chiral aromatic amine with a molecular formula of C11H17NO and a molecular weight of 179.26 g/mol . This compound features a propoxy chain and a stereogenic center, making it a valuable intermediate in medicinal chemistry and organic synthesis. This chemical is offered for research purposes and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use. A specific, research-grade application identified in the scientific literature includes its role as a key intermediate in the synthesis of novel G protein-coupled receptor 88 (GPR88) agonists . GPR88 is an orphan receptor highly expressed in the brain's striatum and is a potential therapeutic target for neurological disorders such as Parkinson's disease, schizophrenia, and addiction . Researchers utilize this chiral building block to develop and optimize potent, selective agonists to further probe the receptor's biological functions and signaling mechanisms. Please inquire for current availability, pricing, and additional specifications such as purity and supporting analytical data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1S)-1-(4-propoxyphenyl)ethanamine

InChI

InChI=1S/C11H17NO/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h4-7,9H,3,8,12H2,1-2H3/t9-/m0/s1

InChI Key

CGMYQZSDLTVWPQ-VIFPVBQESA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)[C@H](C)N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(C)N

Origin of Product

United States

Advanced Methodologies for Enantiomeric Enrichment and Chiral Purity Enhancement

Optimization of Chiral Resolution Processes for Scalability and Efficiency

Chiral resolution remains a cornerstone for obtaining enantiomerically pure compounds. For 1-(4-propoxyphenyl)ethanamine (B2477818), both classical and enzymatic kinetic resolution methods are employed, with a continuous drive towards greater scalability and efficiency.

Classical resolution by diastereomeric salt formation involves reacting the racemic amine with a chiral acid. The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by crystallization. While effective, scaling up this process can present challenges related to solvent volumes, crystallization kinetics, and the recovery of the resolving agent.

Table 1: Comparison of Chiral Resolution Methods for Amines

Method Resolving Agent/Catalyst Advantages Challenges for Scalability
Diastereomeric Salt Crystallization Chiral acids (e.g., Tartaric acid derivatives) Well-established, can be cost-effective. Large solvent volumes, long crystallization times, resolving agent recovery.
Enzymatic Kinetic Resolution Lipases (e.g., Candida antarctica lipase (B570770) B) High enantioselectivity, mild reaction conditions. Enzyme cost and stability, separation of product from unreacted enantiomer.
Membrane Separation Chiral-selective membranes High efficiency, low energy consumption, continuous process potential. numberanalytics.com Membrane cost and lifespan, potential for fouling.

In Situ Product Removal (ISPR) Approaches in Biocatalysis for Enhanced Yield and Selectivity

Biocatalytic processes, particularly those employing transaminases for the asymmetric synthesis of chiral amines, can be limited by product inhibition, where the accumulation of the desired product slows down or halts the enzymatic reaction. In Situ Product Removal (ISPR) is a strategy designed to overcome this limitation by continuously removing the product from the reaction mixture as it is formed. dtu.dk This approach can lead to significant improvements in both the yield and selectivity of the desired enantiomer.

Several ISPR techniques are applicable to the biocatalytic production of (1S)-1-(4-propoxyphenyl)ethanamine. Liquid-liquid extraction, where a biocompatible organic solvent is used to selectively extract the product from the aqueous reaction phase, is a common method. lu.se Adsorption onto solid resins, such as hydrophobic Amberlite resins, has also proven effective in industrial applications, allowing for the simultaneous supply of substrate and removal of the product. dtu.dk Membrane-based separation, including pervaporation and membrane-contactor-based extraction, offers another sophisticated means of ISPR, preventing direct contact between the biocatalyst and the extraction solvent and minimizing potential enzyme deactivation. nih.gov

The application of ISPR in the synthesis of other chiral amines has demonstrated substantial increases in product concentration and process productivity. For instance, in the synthesis of 1-methyl-3-phenylpropylamine, an ISPR concept using a two-step liquid-liquid extraction resulted in a significant increase in the final product concentration. lu.senih.gov

Table 2: Impact of ISPR on Biocatalytic Amine Synthesis

ISPR Technique Principle Potential Benefits for this compound Synthesis Reported Improvements in Similar Systems
Liquid-Liquid Extraction Selective partitioning of the product into an immiscible organic solvent. lu.se Overcomes product inhibition, shifts reaction equilibrium towards product formation. Increased product concentration and purity. lu.senih.gov
Adsorption Product binds to a solid adsorbent (e.g., resin). dtu.dk Can be integrated into the reactor, allows for easy product recovery by elution. Final product concentration increased from 6 g/L to 40 g/L in a batch process for S-3,4-methylene-dioxyphenyl isopropanol. dtu.dk
Membrane-Based Extraction A membrane separates the reaction phase from an extraction phase. nih.gov Protects the biocatalyst from direct contact with the extractant, allows for continuous operation. Increased relative activity of the dehydrogenase at a given conversion. nih.gov

Racemization Strategies for Undesired Enantiomers to Improve Overall Yields

Various chemical and enzymatic methods can be employed for the racemization of chiral amines. Chemical racemization can often be achieved using heat, acid, or base, but these conditions can be harsh and may lead to degradation of the starting material. More elegant approaches involve the use of metal catalysts.

Enzymatic racemization, where a racemase enzyme is used to interconvert the enantiomers, offers a milder and more specific alternative. While a specific racemase for 1-(4-propoxyphenyl)ethanamine may not be readily available, advances in enzyme engineering and the discovery of racemases with broad substrate specificity are promising. researchgate.net For example, some amino acid racemases have been shown to act on a variety of substrates. researchgate.net A chemoenzymatic DKR process, combining an enzymatic resolution with a chemical racemization catalyst, is often a practical approach.

Table 3: Overview of Racemization Strategies for Chiral Amines

Racemization Method Catalyst/Conditions Advantages Considerations
Chemical Racemization Heat, acid/base, metal catalysts (e.g., Ru, Rh). Can be broadly applicable, well-understood mechanisms for some catalysts. Harsh conditions may cause degradation, potential for metal contamination of the product.
Enzymatic Racemization Racemase enzymes. Mild reaction conditions, high specificity, environmentally friendly. researchgate.net Enzyme availability and stability can be limiting, substrate scope may be narrow.
Chemoenzymatic Dynamic Kinetic Resolution (DKR) Combination of an enzyme for resolution and a chemical catalyst for racemization. Allows for theoretical yields of up to 100% in a single pot. Requires compatibility of the enzyme and the chemical catalyst and their respective reaction conditions.

Applications of 1s 1 4 Propoxyphenyl Ethanamine As a Versatile Chiral Synthon and Auxiliary in Organic Synthesis

Role as a Chiral Building Block for the Construction of Complex Organic Molecules

The fundamental principle behind using chiral building blocks lies in their ability to introduce a specific stereochemistry into a target molecule, a crucial aspect in the synthesis of pharmaceuticals and other biologically active compounds where stereoisomers can exhibit vastly different effects. enamine.net (1S)-1-(4-propoxyphenyl)ethanamine serves as an excellent starting material for introducing a defined stereocenter, influencing the spatial arrangement of atoms in the final product.

Synthesis of Chiral Secondary and Tertiary Amines

A primary application of this compound is in the synthesis of more complex chiral secondary and tertiary amines. These classes of compounds are prevalent in a wide array of pharmaceuticals and natural products. sigmaaldrich.com The synthesis often involves the reaction of the primary amine with various electrophiles.

Reductive amination is a key strategy for the synthesis of secondary and tertiary amines. nih.gov While many methods focus on the use of primary amines, recent advancements have explored the more challenging asymmetric reductive amination involving secondary amines to produce chiral tertiary amines. researchgate.net Biocatalytic methods, employing enzymes like imine reductases (IReds) and amine dehydrogenases (AmDHs), have also shown great promise in the stereoselective synthesis of chiral amines. nih.govnih.gov These enzymatic approaches offer high levels of enantioselectivity and operate under mild reaction conditions, aligning with the principles of green chemistry. nih.gov

Table 1: Examples of Chiral Amines Synthesized Using Chiral Building Blocks

Starting MaterialReagentProductApplication
(R)-α-ethylbenzylamineVariousC2-symmetrical secondary aminesBuilding blocks for chiral phosphoramidites sigmaaldrich.com
(S)-2-amino-3-methylbutaneVariousDiazoxide BPDZ-44ATP-sensitive potassium channel opener sigmaaldrich.com

Precursor in the Formation of Chiral Heterocyclic Systems (e.g., Quinolines, Oxadiazoles)

The structural motif of this compound makes it a suitable precursor for the synthesis of chiral heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry, and their chiral variants are of particular interest. For instance, the synthesis of chiral quinolines and oxadiazoles (B1248032) can be achieved by incorporating this chiral amine into the heterocyclic framework.

The synthesis of chiral phosphorus-containing heterocycles, such as 1,4,2-oxazaphosphepines, has been explored using chiral 1,3-benzoxazines derived from chiral o-hydroxybenzylamines. nih.gov These compounds can serve as analogs of biologically active molecules. nih.gov Furthermore, the development of synthetic routes to non-racemic substituted thiophenes provides precursors for chiral polythiophenes, materials with potential applications in electronics and chiroptical devices. nih.gov The synthesis of steroidal quinoxalines has also been investigated to understand structure-chirality relationships for the design of new chiral drugs. researchgate.net

Development of Optically Active Carbon-Carbon Bond Formations

The amine functionality in this compound can be transformed into other functional groups, enabling its use in the development of optically active carbon-carbon bond-forming reactions. This is a critical process in the assembly of the carbon skeletons of complex organic molecules. The use of chiral organoboranes in Suzuki-Miyaura coupling and homologation reactions allows for the formation of carbon-carbon bonds with retention of stereochemistry, significantly increasing molecular complexity. rsc.org

Utilization in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the efficient synthesis of enantiomerically enriched compounds. This compound and its derivatives can be employed in this field in two primary ways: as a component of chiral ligands for metal catalysts or directly as an organocatalyst.

Design and Synthesis of Chiral Ligands Incorporating the this compound Moiety

The amine group of this compound provides a convenient handle for its incorporation into more complex molecular frameworks to create chiral ligands. These ligands can then coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalyzed reaction.

The development of new chiral ligands is a central theme in asymmetric catalysis. nih.govnih.gov Phosphoramidites derived from 1,1'-binaphthol (BINOL) are a prominent class of chiral ligands used in a variety of transition metal-catalyzed asymmetric reactions. nih.gov The steric and electronic properties of these ligands can be fine-tuned to achieve high enantioselectivity. nih.gov The synthesis of planar chiral pseudo-gem aminophosphine (B1255530) pre-ligands based on [2.2]paracyclophane is another area of active research. researchgate.net

Application as a Chiral Organocatalyst or Chiral Base in Enantioselective Reactions

In addition to being part of a metal complex, chiral amines like this compound can function directly as organocatalysts. This approach avoids the use of potentially toxic and expensive metals. Chiral amines can act as chiral bases, promoting reactions such as enantioselective deprotonations, or they can participate directly in the catalytic cycle, for example, through the formation of chiral enamines or iminium ions. sigmaaldrich.commdpi.com

The use of chiral tertiary amines to catalyze [4+2] cyclization reactions has been shown to produce dihydrocoumarin-fused dihydropyranones with high yields and enantioselectivities. mdpi.com Axially chiral styrene-based organocatalysts have also been designed and synthesized for use in asymmetric cascade reactions. nih.gov Furthermore, chiral thiophosphorus acids have been evaluated as organocatalysts in asymmetric transfer hydrogenation reactions. beilstein-journals.org

Contribution to Structure-Activity Relationship (SAR) Studies via Stereospecific Modifications

Extensive research of publicly available scientific literature and chemical databases did not yield specific examples of "this compound" being directly utilized as a chiral auxiliary or synthon in the systematic development of structure-activity relationship (SAR) studies. While the principles of stereochemistry are fundamental to SAR—elucidating how the three-dimensional arrangement of a molecule affects its biological activity—no detailed research findings or data tables could be located that specifically document the use of this compound for creating stereoisomeric libraries for the purpose of SAR analysis.

The investigation of stereochemistry is a critical component of medicinal chemistry and drug discovery. The differential biological effects of enantiomers and diastereomers are well-documented, often with one stereoisomer exhibiting significantly higher potency, a different pharmacological profile, or reduced toxicity compared to its counterpart(s). Chiral auxiliaries and synthons are instrumental in the asymmetric synthesis of these stereochemically pure compounds, thereby enabling detailed SAR studies.

Although no direct applications of "this compound" in this specific context were identified, the general role of chiral amines in SAR can be illustrated. Typically, a chiral amine would be reacted with a prochiral substrate to generate a set of diastereomers. These diastereomers, after separation, can be further modified or have the chiral auxiliary removed to yield enantiomerically distinct final compounds. The biological activity of these individual stereoisomers is then assayed, providing crucial insights into the optimal stereochemical requirements for interaction with a biological target.

Analytical and Characterization Techniques for Enantiomeric and Chemical Purity

Chromatographic Methods for Enantioseparation

Chromatography is a primary tool for the separation of enantiomers. jiangnan.edu.cn By employing a chiral environment, either in the stationary phase or as a mobile phase additive, the transient diastereomeric interactions necessary for separation can be formed.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers of chiral amines. jiangnan.edu.cnnih.gov The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Research Findings: For primary amines similar to (1S)-1-(4-propoxyphenyl)ethanamine, polysaccharide-based CSPs are highly effective. nih.govnih.govwindows.net These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, offer a broad range of chiral recognition abilities. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.

The choice of mobile phase is crucial for achieving optimal separation. Normal-phase (e.g., hexane/alcohol), reversed-phase (e.g., acetonitrile/water), and polar organic modes can be employed. nih.govnih.gov The addition of small amounts of acidic or basic modifiers to the mobile phase is often necessary to improve peak shape and resolution for basic analytes like amines. dujps.com For instance, a combination of an acid (like trifluoroacetic acid) and a base (like triethylamine) can enhance chiral recognition by ensuring the analyte is ionized, while simultaneously improving mass transfer kinetics for sharper peaks.

While specific application notes for this compound are not prevalent, the general conditions for separating phenethylamines can be readily adapted.

Interactive Data Table: Typical Chiral HPLC Conditions for Phenethylamine (B48288) Analogs

Parameter Condition Rationale/Effect
Chiral Stationary Phase (CSP) Cellulose tris(3,5-dimethylphenylcarbamate) or Amylose tris(3,5-dimethylphenylcarbamate) Provides steric and hydrogen bonding sites for chiral recognition. windows.net
Mobile Phase (Normal Phase) Hexane/Isopropanol (e.g., 90:10 v/v) Common for polysaccharide CSPs, allows for strong hydrogen bonding interactions.
Mobile Phase (Reversed Phase) Acetonitrile/Water with buffer Used with derivatized or specialized CSPs.
Additive 0.1% Diethylamine (DEA) or Triethylamine (TEA) Reduces peak tailing by masking acidic silanol (B1196071) groups on the silica support.
Flow Rate 0.5 - 1.0 mL/min Standard flow rates for analytical columns to ensure good separation efficiency.

| Detection | UV at 220 nm or 254 nm | The aromatic ring of the compound allows for strong UV absorbance. |

Chiral Gas Chromatography (GC) is another established method for enantioseparation, particularly for volatile compounds. gcms.cz For primary amines, which can exhibit poor chromatographic behavior due to their polarity, derivatization is a common prerequisite for analysis. nih.gov

Research Findings: The primary amino group of this compound is typically derivatized with an acylating agent, such as trifluoroacetic anhydride, to form a less polar and more volatile N-trifluoroacetyl derivative. wiley.com This derivatization step eliminates peak tailing and improves thermal stability. nih.gov

The separation of the derivatized enantiomers is then performed on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. gcms.czresearchgate.net Derivatized cyclodextrins, such as permethylated beta-cyclodextrin, create a chiral cavity into which one enantiomer fits better than the other, leading to differential retention times. The selection of the specific cyclodextrin derivative and the temperature program are critical parameters that must be optimized to achieve baseline resolution. wiley.com

Interactive Data Table: General Chiral GC Method for Primary Amines

Step Parameter Description Purpose
1. Derivatization Reagent Trifluoroacetic Anhydride (TFAA) To increase volatility and thermal stability, and reduce polarity. nih.gov
Reaction The amine reacts with TFAA to form a stable N-trifluoroacetyl amide. Prevents peak tailing and improves chromatographic performance.
2. GC Analysis Column (CSP) Cyclodextrin-based (e.g., Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin) The chiral selector that enables the separation of enantiomers. wiley.com
Carrier Gas Helium or Hydrogen Mobile phase for carrying the analyte through the column.
Oven Program Isothermal or Temperature Gradient (e.g., 100-180°C) Optimized to provide the best balance between separation time and resolution. wiley.com

Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and can provide information about its stereochemistry. nih.govnih.gov

Research Findings:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular skeleton. nih.gov The ¹H NMR spectrum would show characteristic signals for all protons: the triplet and sextet for the ethyl part of the propoxy group, a triplet for the terminal methyl of the propoxy group, the aromatic protons on the benzene (B151609) ring (appearing as two doublets), and signals for the ethylamine (B1201723) side chain (a quartet for the methine proton and a doublet for the methyl group). The NH₂ protons typically appear as a broad singlet. libretexts.orgdocbrown.info ¹³C NMR would confirm the number of unique carbon atoms in the molecule. While standard NMR does not differentiate enantiomers, the use of chiral shift reagents can induce diastereomeric complexes that exhibit separate signals for each enantiomer, allowing for stereochemical assignment. libretexts.org

Infrared (IR) Spectroscopy: FTIR is used to identify functional groups. jocpr.com The spectrum of this compound would be expected to show N-H stretching bands for the primary amine group around 3300-3400 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching just below 3000 cm⁻¹, C=C stretching from the aromatic ring around 1600 cm⁻¹, and strong C-O stretching from the ether linkage. libretexts.org

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern. The molecular ion peak would confirm the compound's mass. The fragmentation pattern, particularly the cleavage at the benzylic position, would be characteristic of the phenethylamine structure.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Shift (ppm) Multiplicity Integration
CH₃ (on ethylamine) ~ 1.4 Doublet 3H
CH (on ethylamine) ~ 4.1 Quartet 1H
NH₂ ~ 1.5-2.5 Broad Singlet 2H
CH₃ (on propoxy) ~ 1.0 Triplet 3H
CH₂ (middle of propoxy) ~ 1.8 Sextet 2H
O-CH₂ (on propoxy) ~ 3.9 Triplet 2H
Aromatic CH (ortho to OPr) ~ 6.9 Doublet 2H

Optical Rotation and Polarimetry for Enantiomeric Excess Determination

Optical rotation is a fundamental property of chiral substances and forms the basis of polarimetry, a technique used to measure the enantiomeric purity or enantiomeric excess (ee) of a sample. schmidt-haensch.comyoutube.com

Research Findings: A solution of a pure enantiomer, such as this compound, will rotate the plane of plane-polarized light in a specific direction. youtube.com Its mirror image, the (1R)-enantiomer, will rotate the light by an equal magnitude but in the opposite direction. A 50:50 mixture of both enantiomers (a racemic mixture) will have no net optical rotation.

The enantiomeric excess (% ee) of a non-racemic sample can be calculated by comparing the observed specific rotation of the mixture to the specific rotation of the pure enantiomer. chemistrysteps.com The specific rotation, [α], is a standardized physical constant for a given chiral compound under defined conditions (temperature, wavelength, solvent, and concentration).

The formula for enantiomeric excess is: % ee = ([α]observed / [α]pure enantiomer) x 100

Interactive Data Table: Example Calculation of Enantiomeric Excess

Parameter Value Description
Specific Rotation of Pure (1S)-enantiomer, [α]pure +X° (Hypothetical) The known physical constant for the pure substance.
Observed Rotation of Sample, αobs +0.8X° The rotation measured by the polarimeter for the sample.
Concentration (c) 1 g/100 mL The concentration of the sample solution.
Path Length (l) 1 dm The length of the polarimeter cell.
Calculated Specific Rotation of Sample, [α]observed +0.8X° Calculated as αobs / (c * l). For this example, it equals the observed rotation.

| Calculated Enantiomeric Excess (% ee) | 80% | Calculated as ( [α]observed / [α]pure ) * 100. This indicates an 80% excess of the (1S)-enantiomer, corresponding to a 90:10 mixture of (1S) to (1R) enantiomers. |

Theoretical and Computational Investigations of 1s 1 4 Propoxyphenyl Ethanamine

Quantum Chemical Calculations on Molecular Conformation and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the molecular conformation and electronic structure of organic molecules. While specific studies on (1S)-1-(4-propoxyphenyl)ethanamine are not extensively available, the principles can be understood by examining related phenethylamine (B48288) derivatives. researchgate.netresearchgate.net

The electronic structure is key to understanding the chemical behavior of the amine. Important electronic properties that can be calculated include the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). The MEP provides a map of the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The nitrogen atom of the amine group, with its lone pair of electrons, is expected to be a region of high electron density, making it a primary site for protonation and nucleophilic attack.

The HOMO and LUMO energies are critical for predicting reactivity. In amines, the HOMO is typically localized on the nitrogen atom, signifying its electron-donating capability. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Table 1: Calculated Properties of a Related Schiff Base (E-isomer)

ParameterValue
Torsion Angle (-Ctheophine-C=N-CH2-)179.8°
Rotational Energy Barrier (anti to syn)~7 kJ/mol
Data derived from a computational study on N-(1-(4-bromothiophen-2-yl)ethylidene)-2-(piperazin-1-yl)ethanamine, illustrating the types of parameters obtained from DFT calculations. alquds.edu

Mechanistic Studies of Reactions Involving the Chiral Amine using Computational Chemistry

Computational chemistry provides a powerful lens through which to view the intricate details of chemical reaction mechanisms. rsc.orgrsc.org For reactions involving this compound, such as its use as a chiral resolving agent or as a component in asymmetric synthesis, computational methods can elucidate the reaction pathways, identify transition states, and explain the origins of stereoselectivity. nih.gov

By modeling the interaction of the chiral amine with other reactants, catalysts, and solvents, researchers can construct a potential energy surface for the reaction. This surface maps the energy of the system as a "function" of the geometric coordinates of the atoms, revealing the lowest energy path from reactants to products. The peaks on this path correspond to transition states, which are critical for determining the reaction rate.

For instance, in a resolution process, computational docking studies can simulate the interaction of both enantiomers of a racemic mixture with the chiral amine, revealing differences in binding affinity that lead to the separation. biomolther.org In catalytic reactions, computational models can detail the step-by-step mechanism, including substrate binding, the chemical transformation, and product release. researchgate.net These studies often employ DFT calculations to determine the energies of intermediates and transition states along the reaction coordinate. rsc.orgrsc.org

Table 2: Example of Calculated Energy Barriers in a Multi-step Organic Synthesis

Reaction StageEnergy Barrier (kJ/mol)
Deprotonated Nitromethane Addition to Coumarin21.7
Oxygen Atom Migration (Nef-type rearrangement)142.4
Cyclization11.9
Tautomerization178.4
Data from a computational study on the synthesis of pyrrolidinedione derivatives, showcasing the detailed energetic information that can be obtained for each step of a reaction mechanism. rsc.org

Prediction of Stereoselectivity in Catalytic Reactions via Computational Modeling

A significant frontier in computational chemistry is the prediction of stereoselectivity in catalytic asymmetric reactions. nih.gov Given that chiral amines like this compound are often employed to induce stereoselectivity, computational models that can predict the enantiomeric or diastereomeric excess of a reaction are of great value. acs.org

One approach involves the detailed quantum mechanical modeling of the transition states that lead to the different stereoisomeric products. The difference in the activation energies of these competing transition states can be related to the expected ratio of the products. A higher energy barrier for the formation of one stereoisomer implies that the other will be formed preferentially.

More recently, machine learning has emerged as a powerful tool for predicting stereoselectivity. arxiv.org These models are trained on large datasets of known reactions, learning the complex relationships between the structures of the reactants, catalysts, and solvents, and the stereochemical outcome of the reaction. nih.govarxiv.org By featurizing the molecules involved, these models can make accurate quantitative predictions for new, previously untested reactions. arxiv.org This approach can accelerate the discovery and optimization of stereoselective catalytic processes, reducing the need for extensive experimental screening. acs.org

Table 3: Comparison of Machine Learning Models for Predicting Stereoselectivity

Machine Learning ModelPerformance Metric (e.g., Mean Absolute Error)
LASSOReported in study
Regression Tree (RT)Reported in study
Random Forest (RF)Reported in study
Boosting Tree (BT)Reported in study
This table illustrates the types of comparisons made in studies developing machine learning models for stereoselectivity prediction. The actual performance metrics are specific to the dataset and models used in the cited research. arxiv.org

Future Directions and Emerging Research Avenues for 1s 1 4 Propoxyphenyl Ethanamine

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of chiral amines often involves multi-step processes with low atom economy, the use of hazardous reagents, and the generation of significant waste. openaccessgovernment.org Future research is increasingly focused on developing greener and more efficient alternatives. For (1S)-1-(4-propoxyphenyl)ethanamine, this involves a shift from classical resolution to asymmetric synthesis, which can theoretically achieve a 100% yield of the desired enantiomer. acs.org

Key areas of development include:

Biocatalysis: The use of enzymes offers a highly selective and environmentally benign route to chiral amines. nih.govmdpi.com Transaminases (TAs), in particular, have shown great promise for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govgoogle.com Future research will likely focus on engineering novel transaminases with high activity and selectivity for 4-propoxyacetophenone, the precursor to this compound. Amine dehydrogenases (AmDHs) represent another class of enzymes that can catalyze the direct reductive amination of ketones, offering a highly atom-economical route. nih.govmdpi.comdovepress.com

Table 1: Comparison of Potential Synthetic Routes for this compound
Synthetic RouteKey FeaturesPotential Advantages for this compound SynthesisResearch Focus
Asymmetric Reductive Amination (Biocatalytic)Use of enzymes like transaminases or amine dehydrogenases. nih.govresearchgate.netHigh enantioselectivity, mild reaction conditions, reduced environmental impact. mdpi.comEnzyme engineering for improved substrate specificity and stability. nih.gov
Asymmetric Hydrogenation (Chemo-catalytic)Transition metal catalysts with chiral ligands. acs.orgnih.govHigh atom economy, high turnover numbers, potential for large-scale production. acs.orgDevelopment of novel, highly efficient, and selective catalysts. nih.gov

Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation of imines or reductive amination of ketones is a powerful, atom-economical method for producing chiral amines. acs.orgnih.gov Research is ongoing to develop novel catalysts with higher activity and enantioselectivity for a broader range of substrates, including those structurally similar to the precursors of this compound. The goal is to create processes that are not only efficient but also economically viable for industrial-scale production. acs.org

Exploration of Novel Reaction Pathways and Transformations

Beyond its synthesis, future research will also explore novel ways to use this compound as a chiral building block. The primary amine functionality allows for a wide range of chemical transformations, opening up possibilities for creating new and complex molecules.

Emerging areas of interest include:

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions. acs.org Future research could explore the use of this compound in photocatalytic reactions, such as the synthesis of α-tertiary amines, by leveraging its chiral nature to induce stereoselectivity in the products. acs.org

Novel Cyclization Reactions: Chiral amines are often used as auxiliaries or key components in the diastereoselective synthesis of heterocyclic compounds. nih.gov Research into new cyclization reactions involving this compound could lead to the discovery of novel bioactive heterocyclic structures. nih.gov

C-H Bond Functionalization: Direct functionalization of C-H bonds is a highly atom- and step-economical strategy. Future studies may focus on developing methods for the selective C-H functionalization of this compound or its derivatives, providing direct access to a range of new analogues without the need for pre-functionalized starting materials.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scaled Production

To meet the industrial demand for enantiomerically pure amines like this compound, a shift from traditional batch processing to continuous manufacturing is anticipated.

Flow Chemistry: Continuous flow chemistry offers numerous advantages over batch synthesis, including improved safety, better heat and mass transfer, enhanced reaction control, and the potential for straightforward automation and scale-up. rsc.org The development of continuous flow processes for the synthesis of this compound, potentially integrating biocatalytic steps, would represent a significant advancement in its production. nih.govrsc.org For instance, immobilized enzymes in packed-bed reactors could be used for continuous biocatalytic reductive amination. rsc.org

Table 2: Advantages of Flow Chemistry for the Production of this compound
ParameterBatch ProcessingFlow Chemistry
SafetyHigher risk due to large volumes of reagents.Improved safety with smaller reaction volumes.
ScalabilityOften challenging and requires process re-optimization.More straightforward by running the system for longer durations.
Process ControlMore difficult to control temperature and mixing.Precise control over reaction parameters.
IntegrationDifficult to integrate multiple reaction and purification steps.Enables "telescoped" synthesis with in-line purification. rsc.org

Automated Synthesis: The integration of flow chemistry with automated platforms, including real-time reaction monitoring and machine learning algorithms for optimization, will likely play a crucial role in the future manufacturing of fine chemicals. Such automated systems could accelerate the development and optimization of synthetic routes to this compound and its derivatives, leading to more efficient and robust production processes. nih.gov

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